molecular formula C17H18FNO4 B14796626 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid

9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid

Cat. No.: B14796626
M. Wt: 319.33 g/mol
InChI Key: PRKSOJONLMLDRC-UHFFFAOYSA-N
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Description

9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: is a complex organic compound with a unique structure that includes a carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions may vary depending on the desired substituents and the specific requirements of the synthesis process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Key Reaction Steps:

StepReagents/ConditionsProductYieldSource
1Ethanol, reflux (16 h)Ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate98%
2Hydrolysis (e.g., NaOH/H₂O)9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acidNot reported

Ethoxycarbonylmethyl Group (Position 9)

This ester group undergoes hydrolysis to form a carboxylic acid under basic conditions. It also participates in nucleophilic acyl substitution reactions with amines or alcohols to yield amides or transesterified products, respectively.

Carboxylic Acid (Position 3)

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

  • Esterification : Forms methyl or ethyl esters via acid-catalyzed reactions with alcohols.

  • Amide Coupling : Reacts with amines (e.g., HATU/DIPEA) to generate amide derivatives, relevant in drug design .

Fluorine Atom (Position 6)

The electron-withdrawing fluorine atom directs electrophilic substitution reactions to meta positions . While typically inert, it can undergo nucleophilic aromatic substitution under harsh conditions (e.g., strong bases or metal catalysts) .

Decarboxylation

Heating the compound above 200°C induces decarboxylation , yielding 9-ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This reaction is critical for simplifying the scaffold in medicinal chemistry.

Cyclization Reactions

Reaction with acid chlorides (e.g., POCl₃) facilitates cyclization to form fused heterocycles, such as isoindole-1,3-dione derivatives, which are explored for optoelectronic applications .

Cross-Coupling Reactions

The carbazole core participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, enabling aryl group introduction at position 3 or 4 .

Comparative Data:

MethodSolventTime (h)Yield (%)
ConventionalEthanol788
MicrowavePEG-4000.595

Pharmaceutical Modifications

The compound serves as a precursor for CRTH2 receptor antagonists , which are used to treat allergic asthma and inflammatory diseases . Key modifications include:

  • Amide Formation : Coupling with aryl amines to enhance binding affinity.

  • Ester-to-Acid Conversion : Improving solubility for bioavailability.

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C, primarily via decarboxylation .

  • Photostability : The fluorine atom enhances UV stability compared to non-fluorinated analogs.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The presence of both the ethoxycarbonylmethyl and fluoro groups in 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid makes it unique among carbazole derivatives. These functional groups may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H18FNO4

Molecular Weight

319.33 g/mol

IUPAC Name

9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22)

InChI Key

PRKSOJONLMLDRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F

Origin of Product

United States

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